molecular formula C15H19N3O3S2 B6956571 N-methyl-1-(5-methyl-1,2-benzothiazole-3-carbonyl)piperidine-4-sulfonamide

N-methyl-1-(5-methyl-1,2-benzothiazole-3-carbonyl)piperidine-4-sulfonamide

Cat. No.: B6956571
M. Wt: 353.5 g/mol
InChI Key: XCBCNKFBUJMBCM-UHFFFAOYSA-N
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Description

N-methyl-1-(5-methyl-1,2-benzothiazole-3-carbonyl)piperidine-4-sulfonamide is a complex organic compound that features a benzothiazole ring, a piperidine ring, and a sulfonamide group

Properties

IUPAC Name

N-methyl-1-(5-methyl-1,2-benzothiazole-3-carbonyl)piperidine-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S2/c1-10-3-4-13-12(9-10)14(17-22-13)15(19)18-7-5-11(6-8-18)23(20,21)16-2/h3-4,9,11,16H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBCNKFBUJMBCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SN=C2C(=O)N3CCC(CC3)S(=O)(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(5-methyl-1,2-benzothiazole-3-carbonyl)piperidine-4-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzothiazole Ring: This can be achieved by reacting 2-aminothiophenol with acetic acid under reflux conditions.

    Introduction of the Piperidine Ring: The benzothiazole derivative is then reacted with piperidine in the presence of a suitable base such as sodium hydride.

    Sulfonamide Formation: Finally, the compound is treated with a sulfonyl chloride derivative to introduce the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(5-methyl-1,2-benzothiazole-3-carbonyl)piperidine-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Reduced forms of the benzothiazole or piperidine rings.

    Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

N-methyl-1-(5-methyl-1,2-benzothiazole-3-carbonyl)piperidine-4-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-methyl-1-(5-methyl-1,2-benzothiazole-3-carbonyl)piperidine-4-sulfonamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole core structure.

    Piperidine Derivatives: Compounds such as piperidine-4-carboxamide and N-methylpiperidine share the piperidine ring structure.

    Sulfonamide Derivatives: Compounds like sulfanilamide and sulfamethoxazole share the sulfonamide group.

Uniqueness

N-methyl-1-(5-methyl-1,2-benzothiazole-3-carbonyl)piperidine-4-sulfonamide is unique due to the combination of its three distinct functional groups, which confer a unique set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

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